molecular formula C5H8O B2997778 (S)-2-Methylenecyclopropane-1-methanol CAS No. 139242-82-3

(S)-2-Methylenecyclopropane-1-methanol

Cat. No. B2997778
CAS RN: 139242-82-3
M. Wt: 84.118
InChI Key: CQFQAARMEJVWAL-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Methylenecyclopropane-1-methanol, also known as MCPM, is a cyclic alcohol that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a unique chemical structure that allows it to interact with biological systems in a specific way.

Scientific Research Applications

Electrocatalytic Oxidation of Methanol

This compound is used in the field of electrocatalysis, specifically for the oxidation of methanol . In this context, it is used to improve the performance of Pt-based catalysts for methanol oxidation in direct methanol fuel cells . The introduction of Ag nanoparticles can improve the electrical conductivity of the catalyst and cooperate with Pt for optimizing the performance of electrocatalytic oxidation of methanol .

Adsorption Mechanisms on Lithium-Doped Porous Carbon

The compound has been studied for its adsorption mechanisms on lithium-doped porous carbon . The results showed that the methanol adsorption capacity of Li-doped porous carbon reached 35.4 mmol g−1, which increased by 57% compared to undoped porous carbon . This is mainly because Li-modified porous carbon has higher surface polarity than nitrogen and oxygen-modified surfaces, which can generate stronger electrostatic interactions .

Electrocatalytic Cyclopropanation

The compound is used in the synthesis of cyclopropanes through intermolecular dehydrogenative annulation of active methylene compounds and arylalkenes . This electrochemical process requires no chemical oxidants, allowing for a speedy access to various functionalized cyclopropanes from inexpensive and readily available materials .

Chemoenzymatic Synthesis

The compound is used in the chemoenzymatic synthesis of pharmaceutical intermediates . A profoundly time-efficient chemoenzymatic method for the synthesis of (S)-3- (4-chlorophenoxy)propan-1,2-diol and (S)-1-chloro-3- (2,5-dichlorophenoxy)propan-2-ol, two important pharmaceutical intermediates, was successfully developed using Pseudomonas fluorescens lipase (PFL) .

properties

IUPAC Name

[(1S)-2-methylidenecyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-4-2-5(4)3-6/h5-6H,1-3H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFQAARMEJVWAL-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1C[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.